2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-cyclohexyl-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H16N2O/c1-9-7-11(14)13(12-8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
JGZSQVZKGRUXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclohexyl Hydrazine with Substituted Dicarbonyl Precursors
A prominent method involves reacting cyclohexyl hydrazine with α,β-unsaturated or isoxazole derivatives, followed by cyclization under acidic or dehydrating conditions to yield the pyridazinone core.
-
- Cyclohexyl hydrazine
- Substituted isoxazoles or 1,4-dicarbonyl compounds bearing methyl substituents
-
- Use of polyphosphoric acid (PPA) as a cyclization agent at elevated temperatures (~70 °C)
- Solvents such as anhydrous ethanol or tetrahydrofuran (THF)
- Reaction times around 30 minutes to several hours depending on substrate reactivity
-
- Isoxazole derivative (6.56 mmol) mixed with PPA (25 mmol) and anhydrous ethanol (2 mL)
- Phenylhydrazine or cyclohexyl hydrazine (7.87 mmol) added dropwise
- Stirring at 70 °C for 30 minutes
- Cooling, solvent evaporation, aqueous workup, and extraction with dichloromethane
- Purification by column chromatography to isolate the pyridazinone product
This method is supported by literature describing the synthesis of pyridazinone analogs through phenylhydrazine and PPA-mediated cyclizations of isoxazoles, which can be adapted for cyclohexyl hydrazine to obtain 2-cyclohexyl derivatives.
Hydrazone Formation and Subsequent Cyclization
Another approach involves the formation of hydrazones from aldehydes or ketones bearing cyclohexyl substituents followed by intramolecular cyclization to form the dihydropyridazinone ring.
-
- Synthesis of hydrazones by condensation of cyclohexyl-substituted aldehydes/ketones with hydrazine derivatives.
- Cyclization under Pd-catalyzed or acidic conditions to yield dihydropyridazinones.
-
- Palladium complexes such as Pd(cod)Cl2 with ligands (e.g., Xphos)
- Bases like potassium tert-butoxide (KOtBu)
- Propargylic acetates or other alkynyl substrates for cyclization
-
- Sealed tube reactions at elevated temperatures
- Use of aprotic solvents
This methodology is documented for the synthesis of tetrahydropyridazines and related heterocycles and can be tailored for the preparation of 2-cyclohexyl-5-methyl derivatives.
Functional Group Transformations on Pyridazinone Core
Post-cyclization modifications allow introduction of methyl groups at position 5 or other substituents via:
- Hydrolysis of intermediates to acids followed by amide formation
- Treatment with phosphoryl chloride (POCl3) to form cyano derivatives
- Reduction or substitution reactions to fine-tune substituents
Such transformations are typically carried out sequentially with purification steps between each stage.
Data Table Summarizing Key Preparation Parameters
Research Discoveries and Insights
- The use of polyphosphoric acid (PPA) is critical for effective cyclization, providing a dehydrating environment that promotes ring closure with high yields.
- Substituted isoxazoles serve as versatile precursors for pyridazinone synthesis, allowing structural diversity at positions 2 and 5.
- Catalytic methods involving palladium complexes enable milder conditions and higher selectivity in ring formation, expanding the scope of accessible derivatives.
- Functional group interconversions post-cyclization provide routes to pharmaceutically relevant analogs, as pyridazinones are important scaffolds in medicinal chemistry, including as enzyme inhibitors.
Chemical Reactions Analysis
2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including antihypertensive and anti-inflammatory activities . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Substituent Analysis
The dihydropyridazinone scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Effects: Halogenation: Chloro (e.g., ) and iodo substituents increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions. The iodo derivative’s high melting point (147–148°C) suggests strong intermolecular forces . Aromatic vs. Electron-Donating Groups: Methoxy substituents improve solubility in polar solvents, whereas methyl groups (target compound) offer steric stabilization without significantly altering electronic properties.
Crystallographic and Hydrogen-Bonding Trends
- The benzimidazole-substituted analog exhibits near-planar geometry (interplanar angle: 3.69°), with hydrogen bonds (N–H···O) stabilizing the crystal lattice. In contrast, bulkier substituents like cyclohexyl may disrupt planarity, reducing crystallinity but enhancing amorphous stability.
- DMF solvates in form hydrogen bonds (N–H···O) with the pyridazinone ring, a feature critical for co-crystal engineering. The target compound’s cyclohexyl group may hinder solvent interactions, necessitating alternative crystallization strategies.
Biological Activity
2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one is a pyridazinone derivative with significant potential in medicinal chemistry. Its molecular formula is C₁₁H₁₆N₂O, and it has garnered attention for its diverse biological activities, including antimicrobial, antidiabetic, and anticonvulsant properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-cyclohexyl-5-methylpyridazin-3-one |
| InChI | InChI=1S/C11H16N2O/c1-9-7-11(14)13(12-8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H₂,1H₃ |
| InChI Key | JGZSQVZKGRUXPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(N=C1)C2CCCCC2 |
Antimicrobial Properties
Research indicates that derivatives of 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one exhibit notable antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use in developing new antibacterial agents. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antidiabetic Effects
The compound has also been investigated for its antidiabetic properties. Studies demonstrated that it can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The proposed mechanism includes the activation of AMPK (AMP-activated protein kinase), which plays a crucial role in glucose metabolism .
Anticonvulsant Activity
In animal models, 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one has shown promise as an anticonvulsant agent. It appears to modulate neurotransmitter release and inhibit excitatory neuronal activity, thus preventing seizures .
The biological activity of 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one is attributed to its interaction with specific molecular targets:
- Calcium Ion Influx Inhibition : The compound inhibits calcium ion influx, which is critical for various cellular processes including platelet aggregation.
- Enzyme Modulation : It may act as an inhibitor of enzymes involved in metabolic pathways related to inflammation and glucose metabolism.
- Receptor Interaction : The compound has been shown to interact with specific receptors that mediate its biological effects, including those involved in pain and inflammation responses .
Study on Antimicrobial Activity
In a comparative study involving several pyridazinone derivatives, 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, outperforming some established antibiotics .
Evaluation of Antidiabetic Effects
A recent study evaluated the antidiabetic effects of the compound in streptozotocin-induced diabetic rats. Treatment with 50 mg/kg body weight resulted in a significant reduction in fasting blood glucose levels by approximately 30% after four weeks compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
